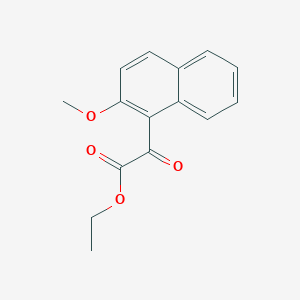

Ethyl 2-methoxy-1-naphthoylformate

Description

Contextualization of Naphthoylformate Esters in Synthetic Organic Chemistry

Naphthoylformate esters belong to the broader class of α-keto esters, which are valuable synthetic intermediates. The presence of two adjacent carbonyl groups and an ester functionality provides multiple sites for chemical transformations. These compounds can participate in a variety of reactions, including nucleophilic additions to the keto group, enolate chemistry, and reactions at the ester moiety. Their utility is further enhanced by the presence of the naphthalene (B1677914) ring system, which can influence their reactivity and provide a scaffold for the synthesis of more complex, polycyclic aromatic structures.

Structural Significance of the Methoxy (B1213986) and Naphthyl Moieties in Chemical Reactivity

The chemical behavior of Ethyl 2-methoxy-1-naphthoylformate is significantly influenced by its two key structural components: the methoxy group and the naphthyl group.

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the 2-position of the naphthalene ring increases the electron density of the aromatic system through resonance. This electronic effect can modulate the reactivity of the naphthyl ring in electrophilic aromatic substitution reactions. Furthermore, the position of the methoxy group can exert steric effects, influencing the preferred conformation of the molecule and potentially hindering or directing the approach of reagents to the adjacent formylformate group.

Overview of Academic Research Trajectories for Related Chemical Architectures

While direct research on this compound is not abundant, research on related structures provides valuable insights into its potential areas of interest. Studies on other naphthyl-containing compounds have explored their applications in materials science, medicinal chemistry, and as ligands in catalysis. For instance, the photophysical properties of naphthalene derivatives are of interest in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. Furthermore, the synthesis of complex molecules containing the naphthalene scaffold is a continuing area of focus in organic synthesis. Research into the reactivity of α-keto esters is also a mature field, with ongoing efforts to develop new catalytic and stereoselective transformations.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Note: These properties are computationally predicted and have not been experimentally verified.

Table 2: Spectroscopic Data for a Related Compound (2-Methoxy-1-naphthaldehyde) nih.gov

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts would be influenced by the ethyl formate (B1220265) group. |

| ¹³C NMR | Predicted shifts would be influenced by the ethyl formate group. |

| IR Spectroscopy | Expected to show strong C=O stretching frequencies for the ketone and ester. |

| Mass Spectrometry | Expected molecular ion peak at m/z = 258.0892. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methoxynaphthalen-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-3-19-15(17)14(16)13-11-7-5-4-6-10(11)8-9-12(13)18-2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRCZTZTSFVFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641296 | |

| Record name | Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-51-7 | |

| Record name | Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Methoxy 1 Naphthoylformate

Established Synthetic Pathways

Traditional synthetic routes to ethyl 2-methoxy-1-naphthoylformate typically rely on multi-step sequences starting from readily available precursors. These methods often involve the formation of key intermediates such as 2-methoxy-1-naphthoic acid and its corresponding acid chloride.

A common and well-established method for synthesizing the core structure of the target molecule begins with the appropriate substituted naphthalene (B1677914) derivative. A plausible multi-step synthesis would involve the following key transformations:

Preparation of 2-methoxy-1-naphthoic acid: The synthesis can commence from 2-hydroxy-1-naphthoic acid. The hydroxyl group is methylated to a methoxy (B1213986) group using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. prepchem.com This precursor, 2-methoxy-1-naphthoic acid, is a crucial building block for the subsequent steps.

Formation of 2-methoxy-1-naphthoyl chloride: The prepared 2-methoxy-1-naphthoic acid is then converted to its more reactive acid chloride derivative. prepchem.com This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343). chemicalbook.com The reaction proceeds by refluxing the mixture, followed by the removal of excess thionyl chloride and solvent under reduced pressure to yield the crude 2-methoxy-1-naphthoyl chloride. chemicalbook.comchemicalbook.comprepchem.com

Acylation to yield the final product: The final step involves the acylation of an appropriate ethylating agent with the synthesized 2-methoxy-1-naphthoyl chloride. This could be accomplished through a Friedel-Crafts type acylation or by reacting the acid chloride with a suitable ethyl-containing nucleophile. For instance, reaction with the magnesium salt of ethyl hydrogen malonate, followed by decarboxylation, would yield the desired β-keto ester.

A similar approach involves the reaction of the Grignard reagent derived from 1-bromo-2-methoxynaphthalene (B48351) with diethyl oxalate (B1200264). This would directly introduce the ethyl oxalyl group at the 1-position of the naphthalene ring.

Table 1: Representative Conditions for the Synthesis of Naphthoyl Chlorides from Naphthoic Acids

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 1-Naphthoic acid | Thionyl chloride | Toluene | Reflux, 2 hours | Quantitative | chemicalbook.com |

| 2-Naphthoic acid | Thionyl chloride | None | Reflux, 4 hours | 100% | chemicalbook.com |

| 1-Naphthoic acid | Thionyl chloride | None | 50°C, 2 hours | Not reported | prepchem.com |

| 1-Methoxy-2-naphthoic acid | Thionyl chloride | Not specified | Not specified | Not reported | prepchem.com |

Direct esterification methods can also be employed, particularly for the synthesis of the precursor 2-methoxy-1-naphthoic acid esters. For example, the methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in the presence of a base can directly yield methyl 2-methoxy-1-naphthalenecarboxylate. prepchem.com

Furthermore, direct acylation reactions are a cornerstone of this synthetic strategy. The Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could potentially install the desired keto-ester functionality at the 1-position. The regioselectivity of this reaction would be a critical factor.

Another direct approach involves the esterification of 2-methoxy-1-naphthoic acid with ethanol (B145695) under acidic conditions (Fischer esterification) to produce ethyl 2-methoxy-1-naphthoate. This ester could then be subjected to a Claisen condensation with diethyl oxalate using a strong base like sodium ethoxide to introduce the second ester group, forming the desired β-keto ester structure.

Table 2: Examples of Esterification and Acylation Reactions

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| Alkylation/Esterification | 2-Hydroxy-1-naphthoic acid | Dimethyl sulfate, K₂CO₃ | Methyl 2-methoxy-1-naphthalenecarboxylate | prepchem.com |

| Acylation | Indole | Naphthoyl chloride, Methylmagnesium bromide | 3-Naphthoylindole | nih.gov |

| Esterification | Naphthoic acid | C₄ to C₁₅ alcohol, Titanium catalyst | Naphthoic acid mono-ester | google.com |

Modern Synthetic Innovations

Contemporary synthetic chemistry offers a range of innovative techniques that can be applied to the synthesis of this compound, often with improved efficiency, selectivity, and environmental compatibility.

Transition-metal catalysis has revolutionized organic synthesis, and its principles can be applied to the formation of this compound. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the construction of the C-C bond between the naphthalene core and the keto-ester side chain. A possible route could involve the coupling of 1-bromo-2-methoxynaphthalene with an appropriate ethyl keto-ester nucleophile.

Furthermore, titanium-based catalysts have been shown to be effective in the esterification of naphthoic acids. google.com This suggests that titanium-catalyzed methods could be developed for the direct synthesis of this compound from 2-methoxy-1-naphthoic acid and a suitable ethylating agent under milder conditions than traditional methods.

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for key synthetic steps. While a specific organocatalytic synthesis of this compound has not been extensively reported, the principles of organocatalysis are highly relevant. For example, chiral organocatalysts could be employed to achieve an enantioselective synthesis of the target molecule if a chiral center were desired.

Ionic liquids, such as triethanolammonium (B1229115) acetate (B1210297), have been demonstrated as effective and recyclable catalysts for multi-component condensation reactions, offering a green and efficient approach. nih.gov Such a strategy could potentially be adapted for a one-pot synthesis of the target compound from simpler starting materials.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents like toluene and dichloromethane (B109758) with more environmentally benign alternatives.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to minimize waste. The use of solid-supported catalysts, such as polymer-supported triphenylphosphine (B44618) or silica (B1680970) chloride, can facilitate catalyst recovery and reuse. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, and exploring methods like sonochemistry to accelerate reactions. organic-chemistry.org

For the esterification steps, solid acid catalysts or enzymatic methods could be employed to avoid the use of strong, corrosive acids and to simplify purification procedures.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Solvent Selection and Reaction Medium Effects

The choice of solvent in the Friedel-Crafts acylation of 2-methoxynaphthalene plays a pivotal role in determining the product distribution. The polarity of the solvent can influence the stability of the intermediate carbocation and the solubility of the resulting product-catalyst complex, thereby affecting the regioselectivity of the reaction. stackexchange.com

In the acylation of naphthalene derivatives, non-polar solvents such as carbon disulfide, chloroform, and 1,2-dichloroethane (B1671644) generally favor the formation of the kinetically controlled product, which in the case of 2-methoxynaphthalene is the 1-acyl derivative. stackexchange.comrsc.orgstackexchange.com This is because the initially formed 1-acetylnaphthalene-AlCl3 complex tends to precipitate from the non-polar solution, preventing subsequent isomerization to the thermodynamically more stable 2-isomer. stackexchange.com Conversely, polar solvents like nitrobenzene (B124822) can lead to higher proportions of the 2-acyl isomer, as the reaction mixture remains homogeneous, allowing for rearrangement. rsc.orgntu.edu.tw

For the synthesis of this compound, where the 1-isomer is the target, a non-polar solvent is therefore preferred. Studies on the acylation of 2-methoxynaphthalene with acetic anhydride (B1165640) have shown that carbon disulfide can yield up to 44% of the 1-acetyl derivative. rsc.org While direct data for the reaction with ethyl oxalyl chloride is scarce, similar solvent effects can be anticipated. The use of ionic liquids has also been explored as an alternative reaction medium, with some systems showing high selectivity towards the 1-acyl product. bas.bg

Table 1: Effect of Solvent on the Regioselectivity of Acylation of 2-Methoxynaphthalene

| Solvent | Acylating Agent | Major Product | Reference |

| Carbon Disulfide | Acetyl Chloride | 1-Acetyl-2-methoxynaphthalene | rsc.org |

| Chloroform | Acetyl Chloride | 1-Acetyl-2-methoxynaphthalene | rsc.org |

| Nitrobenzene | Acetyl Chloride | 2-Acetyl-6-methoxynaphthalene | rsc.orgntu.edu.tw |

| 1,2-Dichloroethane | Acetyl Chloride | 1-Acetyl-2-methoxynaphthalene | stackexchange.com |

| Ionic Liquid ([BPy]BF4) | Acetic Anhydride | 1-Acetyl-2-methoxynaphthalene | bas.bg |

| Acetonitrile | Acetic Anhydride | High yield of acylated products | iaea.org |

Temperature, Pressure, and Time Regimes

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound. The Friedel-Crafts acylation is an exothermic reaction, and temperature can influence both the reaction rate and the selectivity.

Lower temperatures generally favor the formation of the kinetic product, the 1-isomer. ntu.edu.tw As the temperature increases, the rate of the competing isomerization to the more thermodynamically stable 2-isomer can also increase. ntu.edu.tw For the acylation of 2-methoxynaphthalene with acetic anhydride, reactions are often carried out at temperatures ranging from 0°C to room temperature to maximize the yield of the 1-acetyl derivative. In some cases, higher temperatures up to 150°C have been used with specific catalysts like zeolites, but this often leads to a higher proportion of the 6-acyl isomer. ntu.edu.tw

The reaction time needs to be sufficient to allow for complete conversion of the starting material. Kinetic studies on the acetylation of naphthalene have shown that the formation of the α-isomer (equivalent to the 1-position) is rapid initially, while the formation of the β-isomer (2-position) is slower but can become significant over longer reaction times due to rearrangement. psu.edu Therefore, monitoring the reaction progress over time, for instance by thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal reaction duration that maximizes the yield of the desired 1-isomer while minimizing the formation of the 2-isomer. The reaction is typically conducted at atmospheric pressure.

Table 2: Representative Temperature and Time Regimes for Acylation of 2-Methoxynaphthalene

| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Major Product | Reference |

| AlCl₃ | Acetyl Chloride | 10.5 - 13 | 2 | 2-Acetyl-6-methoxynaphthalene | ntu.edu.tw |

| H-mordenite | Acetyl Chloride | 100 - 150 | Not specified | 1-Acyl-2-methoxynaphthalene (primary) | ntu.edu.tw |

| Phosphotungstic Acid | Acetic Anhydride | 120 | 6 | 1-Acyl-2-methoxynaphthalene | bas.bg |

Catalyst and Ligand Design for Specific Transformations

The choice of catalyst is fundamental to the success of the Friedel-Crafts acylation. Traditional Lewis acids such as aluminum chloride (AlCl₃) are commonly used and are effective in promoting the reaction. rsc.orgntu.edu.tw For the synthesis of this compound from 2-methoxynaphthalene and ethyl oxalyl chloride, AlCl₃ would be a standard choice. mdpi.com

However, the use of stoichiometric amounts of AlCl₃ can lead to environmental concerns due to the generation of acidic waste during workup. bas.bg This has prompted research into more environmentally friendly and reusable solid acid catalysts. Zeolites, such as H-beta and H-mordenite, have shown activity in the acylation of 2-methoxynaphthalene. ntu.edu.twresearchgate.net The shape selectivity of zeolites can influence the product distribution, although the nature of the acylating agent and reaction temperature often play a more dominant role. ntu.edu.tw

Heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), supported on silica or used in ionic liquids, have also been investigated as catalysts. These have demonstrated good activity and selectivity for the 1-acylation of 2-methoxynaphthalene. bas.bgiaea.org Other Lewis acids like antimony(V) chloride (SbCl₅) have also been used in the Friedel-Crafts acylation of 2-methoxynaphthalene with benzoyl chloride. researchgate.net

For highly regioselective syntheses, catalyst and ligand design are crucial. While there is extensive research on directing acylation to the β-position of naphthalenes, achieving high selectivity for the α-position often relies on kinetic control. rsc.org In some cases, specific transition metal catalysts, such as platinum, have been used for the direct C-H acylation of aromatic compounds with ethyl chlorooxoacetate, offering an alternative to traditional Friedel-Crafts conditions. nih.gov The development of catalysts with specific ligands that can favor the formation of the 1-isomer through steric or electronic effects is an ongoing area of research.

Table 3: Catalysts Used in the Acylation of 2-Methoxynaphthalene

| Catalyst | Type | Acylating Agent | Key Findings | Reference |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Acetyl Chloride | Standard catalyst, solvent dependent selectivity | rsc.orgntu.edu.tw |

| Zeolite Beta | Solid Acid | Acetic Anhydride | Good regioselectivity to 2,6-isomer | researchgate.net |

| H-mordenite | Solid Acid | Acetyl Chloride | Primary formation of 1-acyl isomer | ntu.edu.tw |

| Phosphotungstic Acid | Solid Acid | Acetic Anhydride | High selectivity for 1-acyl isomer in ionic liquid | bas.bg |

| Antimony(V) Chloride (SbCl₅) | Lewis Acid | Benzoyl Chloride | Effective catalyst for acylation | researchgate.net |

| Platinum-based catalyst | Transition Metal | Ethyl Chlorooxoacetate | Direct C-H acylation of 2-aryloxypyridines | nih.gov |

Purification and Isolation Methodologies

Following the completion of the reaction, a workup procedure is required to quench the catalyst and separate the crude product. This typically involves pouring the reaction mixture into a mixture of ice and hydrochloric acid. ntu.edu.tw The organic product is then extracted into a suitable solvent, such as ethyl acetate. bas.bg

The crude product, which may contain unreacted starting materials, the desired this compound, and isomeric byproducts (primarily the 2-isomer), requires further purification. The most common methods for the purification of α-keto esters and related aromatic ketones are column chromatography and crystallization. nih.govacs.org

Column chromatography on silica gel is an effective technique for separating the desired 1-isomer from other components of the reaction mixture. bas.bgacs.org A solvent system of hexanes and ethyl acetate is often employed as the eluent, with the polarity being adjusted to achieve optimal separation. acs.org

Crystallization is another powerful purification technique, particularly if the desired product is a solid at room temperature. nsf.gov The crude product can be dissolved in a suitable solvent or solvent mixture and allowed to cool, leading to the formation of crystals of the purified compound. The choice of solvent is critical and can be determined empirically. For α-keto esters, solvents like ethanol or mixtures of alkanes and esters might be suitable. google.com A patent describes a method for purifying α-keto esters by treating the crude product with a carboxylic anhydride and an acid to esterify alcohol impurities, followed by filtration and distillation. google.com

The purity of the isolated this compound can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 4: Common Purification Techniques for Aromatic Keto Esters

| Technique | Description | Typical Solvents/Conditions | Reference |

| Extraction | Separation of the organic product from the aqueous phase after quenching. | Ethyl acetate, Chloroform | ntu.edu.twbas.bg |

| Column Chromatography | Separation of components based on their affinity for the stationary phase. | Silica gel with hexanes/ethyl acetate gradients | nih.govacs.org |

| Crystallization | Purification based on differences in solubility. | Ethanol, Hexanes, Ethyl Acetate | nsf.govgoogle.com |

| Distillation | Purification of liquids based on differences in boiling points. May be applicable after derivatization of impurities. | Not directly applicable for the solid product, but used for purifying precursors or after derivatization. | google.com |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Methoxy 1 Naphthoylformate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For Ethyl 2-methoxy-1-naphthoylformate, the spectrum is expected to show distinct signals for the ethyl group, the methoxy (B1213986) group, and the aromatic protons on the naphthalene (B1677914) ring.

The ethyl group (-OCH₂CH₃) will present as a quartet for the methylene (B1212753) protons (H-a) and a triplet for the methyl protons (H-b), a result of spin-spin coupling. The methoxy group protons (H-c) will appear as a sharp singlet, as they have no adjacent protons to couple with. The six protons on the substituted naphthalene ring (H-d to H-i) will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their exact chemical shifts and coupling patterns are influenced by the electronic effects of the methoxy and keto-ester substituents. figshare.comresearchgate.netnih.gov The proton adjacent to the methoxy group (H-3) would likely be the most shielded, while the proton at the 8-position (H-8), experiencing steric hindrance and anisotropic effects from the peri-substituents, is expected to be significantly downfield. nih.gov

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-b (CH₃ of ethyl) | ~ 1.4 | Triplet | 3H |

| H-c (OCH₃) | ~ 3.9 | Singlet | 3H |

| H-a (CH₂ of ethyl) | ~ 4.4 | Quartet | 2H |

| Aromatic Protons | 7.2 - 8.5 | Multiplets | 6H |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 15 carbon atoms, and due to the molecule's asymmetry, 15 distinct signals are expected.

Two signals will appear far downfield, corresponding to the two carbonyl carbons (C=O) of the ketone (C-j) and the ester (C-k). The carbons of the naphthalene ring will resonate in the aromatic region (approx. 110-160 ppm). The carbon atom bearing the methoxy group (C-2) will be significantly affected by its electron-donating nature. mdpi.comnih.gov The methoxy carbon itself (C-m) and the carbons of the ethyl group (C-l, C-n) will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-n (CH₃ of ethyl) | ~ 14 |

| C-m (OCH₃) | ~ 56 |

| C-l (CH₂ of ethyl) | ~ 62 |

| Aromatic & Vinylic Carbons | 110 - 160 |

| C-k (Ester C=O) | ~ 165 |

| C-j (Ketone C=O) | ~ 190 |

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable. figshare.com

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A key correlation would be observed between the methylene quartet (H-a) and the methyl triplet (H-b) of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the six distinct protons on the naphthalene ring, helping to trace their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for the ethyl and methoxy groups to their corresponding carbon signals (H-a to C-l, H-b to C-n, H-c to C-m) and each aromatic proton to its attached carbon. mdpi.com

The methylene protons (H-a) of the ethyl group to the ester carbonyl carbon (C-k).

The methoxy protons (H-c) to the aromatic carbon C-2.

Protons on the naphthalene ring (e.g., H-8) to the ketone carbonyl carbon (C-j), confirming the position of the keto-ester substituent at C-1. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups.

The molecule is an α-keto ester, which typically shows two distinct C=O stretching bands. rsc.org One band, corresponding to the ester carbonyl, is expected around 1735-1750 cm⁻¹. The second band, for the ketone carbonyl, which is conjugated with the naphthalene ring, would appear at a lower frequency, around 1680-1690 cm⁻¹. pressbooks.pub Additionally, strong C-O stretching vibrations for the ester and ether linkages will be visible in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range, and aromatic C-H stretches will be seen just above 3000 cm⁻¹.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Ester C=O Stretch | ~ 1740 | Strong |

| Ketone C=O Stretch (Conjugated) | ~ 1685 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound.

HRMS would be used to determine the precise molecular mass of the compound, allowing for the confirmation of its elemental formula. For this compound (C₁₅H₁₄O₄), the calculated exact mass is 258.0892 Da. An HRMS measurement would be expected to match this value with high accuracy (typically within 5 ppm).

Advan

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Methoxy 1 Naphthoylformate

Nucleophilic Reactions at the Carbonyl Center

The ethyl formate (B1220265) group attached to the naphthalene (B1677914) ring possesses two carbonyl centers, making it susceptible to nucleophilic attack. The reactivity of these centers is influenced by the electron-donating methoxy (B1213986) group on the naphthalene ring.

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of ethyl 2-methoxy-1-naphthoylformate with powerful carbon nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) is expected to proceed via nucleophilic addition to the carbonyl group. In the case of formate esters, this reaction typically leads to the formation of secondary alcohols. pearson.comvaia.com

The general mechanism involves the initial attack of the Grignard reagent on the electrophilic carbonyl carbon of the formate group. This results in the formation of a tetrahedral intermediate. Subsequently, the ethoxy group (-OEt) is eliminated, leading to the formation of an aldehyde intermediate. A second equivalent of the Grignard reagent then attacks the newly formed aldehyde, and after an acidic workup, a secondary alcohol is produced. masterorganicchemistry.com

Table 1: Generalized Reaction of this compound with Grignard Reagents

| Reactant | Reagent | Product |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | 1-(2-methoxynaphthalen-1-yl)propan-1-ol |

| This compound | Grignard Reagent (e.g., PhMgBr) | (2-methoxynaphthalen-1-yl)(phenyl)methanol |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Water)

Hydrolysis of this compound, a reaction with water as the nucleophile, would lead to the corresponding carboxylic acid, 2-methoxy-1-naphthoic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Under basic conditions, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels the ethoxide ion to form the carboxylate salt. Subsequent acidification yields the carboxylic acid. In an acidic medium, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule.

Transesterification can occur when the compound is treated with another alcohol in the presence of an acid or base catalyst. This would result in the exchange of the ethyl group of the ester with the alkyl group of the reacting alcohol.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

The reaction of this compound with primary or secondary amines is expected to yield the corresponding amides. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol.

With hydrazine (B178648) (H₂NNH₂), the reaction would likely produce the corresponding hydrazide. These reactions are fundamental in the synthesis of various derivatives. A related transformation, reductive amination, can be employed on the aldehyde intermediate (formed as described in 4.1.1) to synthesize secondary amines. researchgate.net

Transformations of the Naphthalene Ring System

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy group.

Electrophilic Aromatic Substitution Pathways

The methoxy group is an ortho-, para-directing activator. In the case of 2-methoxynaphthalene (B124790), electrophilic attack is generally favored at the 1-position. publish.csiro.auuq.edu.au However, since the 1-position is already substituted in this compound, the incoming electrophile will be directed to other available positions on the naphthalene ring. The directing effect of the methoxy group would favor substitution at the 3-position (ortho) and the 6- or 8-positions.

Functionalization Reactions (e.g., Halogenation, Nitration)

Halogenation: The halogenation of 2-methoxynaphthalene derivatives can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator. google.com The position of halogenation on the naphthalene ring will be influenced by the directing effects of the existing substituents. An environmentally benign method for the halogenation of β-naphthols using hydrogen peroxide and alkali metal halides in a micellar medium has also been reported. scirp.org

Nitration: The nitration of 2-methoxynaphthalene has been studied and is known to yield a mixture of products. publish.csiro.auuq.edu.au Nitration typically occurs at the 1-, 6-, and 8-positions. publish.csiro.au For this compound, nitration would be expected to occur at the available activated positions, leading to nitro-substituted derivatives. The exact isomer distribution would depend on the specific reaction conditions.

Table 2: Potential Functionalization Reactions of the Naphthalene Ring

| Reaction | Reagent | Potential Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted this compound |

| Nitration | Nitric Acid/Sulfuric Acid | Nitro-substituted this compound |

Transformations of the Ester and Methoxy Groups

The ester and methoxy groups of this compound are susceptible to nucleophilic attack and cleavage under specific reaction conditions.

The ethyl ester group can be readily transformed into a carboxylic acid via hydrolysis or into a different ester through transesterification.

Hydrolysis:

Under either acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 2-methoxy-1-naphthoylformic acid. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid. This process is typically irreversible due to the deprotonation of the carboxylic acid in the basic medium. sserc.org.ukyoutube.com

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, ethanol is eliminated, and the carboxylic acid is formed. To drive the equilibrium towards the product, an excess of water is typically used.

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.netorganic-chemistry.org In a typical procedure, reacting this compound with an excess of another alcohol (e.g., methanol) in the presence of a catalytic amount of acid (like sulfuric acid) or a base (like sodium methoxide) will lead to the corresponding methyl ester. The use of the alcohol as the solvent helps to shift the equilibrium towards the desired product. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product | Reference |

| Hydrolysis | NaOH (aq), heat; then HCl (aq) | 2-methoxy-1-naphthoylformic acid | sserc.org.ukyoutube.com |

| Transesterification | CH₃OH, H₂SO₄ (cat.), heat | Mthis compound | masterorganicchemistry.comresearchgate.net |

The methoxy group attached to the naphthalene ring is an ether linkage that can be cleaved under harsh conditions using strong acids. Reagents like hydrogen bromide (HBr), hydrogen iodide (HI), and boron tribromide (BBr₃) are effective for this transformation. orgsyn.orgresearchgate.netufp.ptnih.govnih.gov

The cleavage of aryl methyl ethers with reagents like BBr₃ is a well-established method. orgsyn.orgresearchgate.netufp.ptnih.govnih.gov The reaction proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a borate (B1201080) intermediate. Subsequent hydrolysis of this intermediate yields the corresponding phenol, in this case, ethyl 2-hydroxy-1-naphthoylformate. The presence of a carbonyl group can influence the reactivity and selectivity of the cleavage. researchgate.net

| Reaction | Reagents and Conditions | Product | Reference |

| Ether Cleavage | BBr₃, CH₂Cl₂, low temp; then H₂O | Ethyl 2-hydroxy-1-naphthoylformate | orgsyn.orgresearchgate.net |

| Ether Cleavage | HBr (conc.), heat | Ethyl 2-hydroxy-1-naphthoylformate | orgsyn.org |

Reduction and Oxidation Reactions

The carbonyl groups in this compound present opportunities for selective reduction and potential oxidative transformations.

The α-keto group is generally more reactive towards nucleophilic reducing agents than the ester group. This allows for the chemoselective reduction of the keto group to a hydroxyl group, yielding ethyl 2-hydroxy-2-(2-methoxy-1-naphthyl)acetate. A variety of reducing agents can achieve this transformation.

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent at low temperatures are often effective. For more control and higher selectivity, specialized reagents can be employed. For instance, rongalite (sodium hydroxymethanesulfinate) has been used for the chemoselective reduction of α-keto esters to α-hydroxy esters in good yields. acs.org Other methods include the use of tosylhydrazine in the presence of a base or catalytic transfer hydrogenation. researchgate.net The use of bulky reducing agents like L-Selectride can also provide high stereoselectivity in the reduction of α-keto esters. nih.gov

| Reducing Agent | Conditions | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | Ethyl 2-hydroxy-2-(2-methoxy-1-naphthyl)acetate | documentsdelivered.com |

| Rongalite | Base, Solvent | Ethyl 2-hydroxy-2-(2-methoxy-1-naphthyl)acetate | acs.org |

| Tosylhydrazine/NaHCO₃ | Solvent, heat | Ethyl 2-hydroxy-2-(2-methoxy-1-naphthyl)acetate | researchgate.net |

| L-Selectride | THF, -78 °C | Ethyl 2-hydroxy-2-(2-methoxy-1-naphthyl)acetate | nih.gov |

The oxidation of this compound is less common. However, the corresponding α-hydroxy ester, obtained from the reduction of the keto group, can be oxidized back to the α-keto ester using mild oxidizing agents like manganese dioxide (MnO₂) or under Swern or Dess-Martin periodinane oxidation conditions.

Furthermore, oxidative cleavage of the C-C bond between the two carbonyl groups is a possibility under strong oxidizing conditions. For instance, treatment of β-keto esters with Oxone in the presence of a Lewis acid has been shown to lead to α-keto esters through oxidative cleavage. acs.org While our substrate is an α-keto ester, this reactivity highlights the potential for cleavage under specific oxidative environments.

An oxidative rearrangement of related aryl ketones has been observed. For example, aryl ethyl ketones can be rearranged to alkyl 2-arylpropanoates using lead(IV) acetate (B1210297). rsc.org The applicability of such a rearrangement to this compound would depend on the specific reaction conditions and the migratory aptitude of the naphthyl group.

Rearrangement Reactions

The structural motif of this compound and its derivatives can participate in several types of rearrangement reactions.

One notable rearrangement is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org The product of the chemoselective reduction of this compound, which is an α-hydroxy ester, could potentially undergo such a rearrangement under acidic, basic, or thermal conditions. This would involve the migration of the naphthyl group.

Another relevant transformation, though not directly applicable to the parent compound, is the Carroll rearrangement. This reaction involves the transformation of a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid. wikipedia.org Should the ethyl group be replaced by an allyl group, this pathway would become accessible.

The Baeyer-Villiger rearrangement is another possibility, where a ketone is converted to an ester upon treatment with a peroxy acid. libretexts.org For an α-keto ester, this could potentially lead to an anhydride (B1165640) derivative, although the reactivity of the ester group might complicate the reaction.

Pericyclic Reactions of this compound

Extensive literature searches indicate that the specific pericyclic reactions of this compound have not been documented. Pericyclic reactions are concerted processes that involve a cyclic transition state and are governed by the principles of orbital symmetry. They include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The high degree of aromaticity of the naphthalene ring system generally renders it unreactive in many pericyclic reactions that would require the disruption of this stable electronic configuration.

However, the reactivity of structurally related naphthalene derivatives in pericyclic reactions can provide insight into the potential, albeit likely challenging, transformations of this compound. The presence of both a naphthalene core and a conjugated keto-ester functionality introduces possibilities for various pericyclic interactions under specific conditions, such as photochemical activation or catalysis.

Theoretical Considerations for Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.

Diels-Alder Type Reactions: In a potential [4+2] cycloaddition, the naphthalene ring could theoretically act as the diene component. However, this is thermodynamically unfavorable due to the loss of aromaticity. Such reactions with naphthalene itself are rare and typically require harsh conditions or specific activation. The electron-withdrawing nature of the 2-methoxy-1-naphthoylformate substituent could further deactivate the naphthalene ring from participating as the diene in a normal-electron-demand Diels-Alder reaction. Conversely, in an inverse-electron-demand scenario, the substituted naphthalene might react with a very electron-rich dienophile.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a more plausible pathway for naphthalene derivatives. Research on 2-(1-naphthyl)ethyl benzoates has shown that the ester carbonyl group can undergo a [2+2] cycloaddition to the naphthalene ring upon photochemical irradiation. nih.gov This suggests that the carbonyl group within the this compound molecule could potentially undergo an intramolecular photocycloaddition with the naphthalene ring.

A recent study has also demonstrated the visible-light-mediated dearomative [4+2] cycloaddition of 2-acyl naphthalenes with styrenes, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov This indicates that with appropriate energetic input, the naphthalene core can be coaxed into participating in cycloaddition reactions.

Theoretical Considerations for Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring with the creation of a new sigma bond and the loss of a pi bond, or the reverse ring-opening process. For a molecule like this compound, a prerequisite for a classical electrocyclic reaction would be the presence of a conjugated polyene system that can cyclize. While the parent molecule does not possess such a system, it is conceivable that a derivative or an intermediate formed under certain reaction conditions could undergo an electrocyclic reaction. For instance, if a vinyl group were introduced at a suitable position on the naphthalene ring, it could potentially undergo an electrocyclic ring closure.

Theoretical Considerations for Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. The structure of this compound does not immediately lend itself to common sigmatropic rearrangements like the Cope or Claisen rearrangements without prior modification.

Data on Pericyclic Reactions of Related Naphthalene Derivatives

Since no specific data exists for the target compound, the following table summarizes findings for related naphthalene derivatives to illustrate potential reactivity.

| Reactant(s) | Reaction Type | Conditions | Product(s) | Reference |

| 2-(1-Naphthyl)ethyl benzoate | [2+2] Photocycloaddition | Photochemical irradiation | Cycloadducts of the ester carbonyl and naphthalene ring | nih.gov |

| 2-Acyl naphthalenes and Styrenes | [4+2] Cycloaddition | Visible-light, Energy-transfer catalysis | Bicyclo[2.2.2]octa-2,5-diene scaffolds | nih.gov |

Synthesis and Reactivity of Advanced Derivatives of Ethyl 2 Methoxy 1 Naphthoylformate

Synthesis of Novel Analogs through Structural Modifications

The generation of novel analogs from ethyl 2-methoxy-1-naphthoylformate hinges on the selective modification of its core structure. Key reactive sites for derivatization include the methoxy (B1213986) group, the ester, the ketone, and the aromatic naphthalene (B1677914) ring itself.

One of the most fundamental modifications is the cleavage of the methyl ether at the C2 position to yield a hydroxyl group. This transformation unmasks a reactive phenol, which can then serve as a handle for a variety of subsequent reactions. For instance, the resulting ethyl 2-hydroxy-1-naphthoylformate can be alkylated or acylated to introduce a diverse range of substituents, thereby modulating the molecule's electronic and steric properties.

The ester and ketone moieties of the α-ketoester group are also prime targets for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides. The ketone functionality is amenable to reactions such as reduction to a secondary alcohol or conversion to a hydrazone, which can be a precursor for further synthetic elaborations.

Furthermore, electrophilic aromatic substitution on the naphthalene ring system, though potentially complex due to the directing effects of the existing substituents, offers a pathway to introduce nitro, halogen, or acyl groups at various positions, leading to a broader library of structurally diverse analogs.

Chiral Derivatization and Stereoselective Transformations

The creation of chiral derivatives from the achiral this compound is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. The primary route to introduce chirality is through the stereoselective reduction of the ketone carbonyl group to a hydroxyl group, yielding a chiral α-hydroxy ester.

This transformation can be achieved using a variety of chiral reducing agents or catalytic systems. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ruthenium-BINAP systems) are well-established methods for achieving high enantioselectivity in the reduction of α-keto esters. The choice of catalyst, solvent, and reaction conditions is critical in controlling the stereochemical outcome, leading to either the (R)- or (S)-enantiomer of the corresponding α-hydroxy ester.

Once the chiral center is established, the resulting diastereomers can often be separated using standard chromatographic techniques. The enantiomerically pure α-hydroxy esters are valuable intermediates, as the stereochemistry at this position can direct the outcome of subsequent reactions.

Preparation of Functionalized Intermediates

The strategic conversion of this compound into functionalized intermediates is crucial for its use in multi-step synthetic sequences. These intermediates are designed to have specific reactive handles that allow for their incorporation into more complex molecular architectures.

A key class of intermediates is derived from the selective reduction of the keto-ester moiety. For example, reduction with a mild reducing agent like sodium borohydride (B1222165) can selectively reduce the ketone to a hydroxyl group, yielding ethyl 2-hydroxy-2-(2-methoxynaphthalen-1-yl)acetate. A more powerful reducing agent, such as lithium aluminum hydride, can reduce both the ketone and the ester, affording a diol, 2-(1,2-dihydroxyethyl)-1-methoxynaphthalene.

Another important intermediate is the corresponding α-azido ester, which can be prepared from the α-hydroxy ester via a Mitsunobu reaction with hydrazoic acid or by nucleophilic substitution of an α-halo ester. These azido (B1232118) compounds are precursors to α-amino esters, which are fundamental building blocks for peptides and other biologically active molecules.

The table below summarizes some key functionalized intermediates that can be prepared from this compound.

| Parent Compound | Reagent/Condition | Functionalized Intermediate | Potential Subsequent Reactions |

| This compound | BBr₃ | Ethyl 2-hydroxy-1-naphthoylformate | Alkylation, Acylation, Etherification |

| This compound | 1. NaOH (hydrolysis) 2. SOCl₂ | 2-methoxy-1-naphthoylformyl chloride | Amide formation, Esterification |

| This compound | NaBH₄ | Ethyl 2-hydroxy-2-(2-methoxynaphthalen-1-yl)acetate | Oxidation, Esterification, Protection |

| This compound | LiAlH₄ | 2-(1,2-dihydroxyethyl)-1-methoxynaphthalene | Selective protection, Oxidation |

Exploration of Reactivity Patterns of Derivatives

Understanding the reactivity of the synthesized derivatives is essential for predicting their behavior in chemical reactions and for designing new synthetic pathways. The electronic and steric properties of the substituents on the naphthalene ring and at the keto-ester functionality play a significant role in determining the reactivity of the molecule.

Substituent Effects on Reactivity

The nature of the substituents on the naphthalene ring can significantly influence the reactivity of the keto-ester group. Electron-donating groups (EDGs), such as additional methoxy or alkyl groups, on the naphthalene ring increase the electron density of the aromatic system. This can make the ketone carbonyl less electrophilic and thus less reactive towards nucleophiles. Conversely, electron-withdrawing groups (EWGs), such as nitro or halogen groups, decrease the electron density of the ring, making the ketone carbonyl more electrophilic and more susceptible to nucleophilic attack.

A study on the reactivity of substituted benzoquinone derivatives with thiols demonstrated that electron-withdrawing chloro substituents increased the reaction rate, while electron-donating methyl and t-butyl groups decreased it. nih.gov This principle can be extended to the naphthoylformate system, where the electronic nature of substituents on the naphthalene ring would similarly modulate the electrophilicity of the α-keto group.

The table below illustrates the expected qualitative effects of different substituents on the reactivity of the ketone group towards a generic nucleophile.

| Substituent on Naphthalene Ring | Electronic Effect | Expected Effect on Ketone Reactivity |

| -NO₂ | Electron-Withdrawing | Increase |

| -Cl | Electron-Withdrawing | Increase |

| -H | Neutral | Baseline |

| -CH₃ | Electron-Donating | Decrease |

| -OCH₃ | Electron-Donating | Decrease |

Theoretical and Computational Chemistry Studies on Ethyl 2 Methoxy 1 Naphthoylformate

Reaction Mechanism Elucidation through Transition State Theory

Computation of Activation Barriers

No published research was found that details the computation of activation barriers for reactions involving Ethyl 2-methoxy-1-naphthoylformate.

Analysis of Reaction Coordinates

There are no available studies that present an analysis of the reaction coordinates for any chemical transformations of this compound.

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound were identified.

Applications of Ethyl 2 Methoxy 1 Naphthoylformate in Advanced Organic Synthesis

Utility as a Versatile Synthetic Building Block

The reactivity of Ethyl 2-methoxy-1-naphthoylformate is primarily dictated by the electrophilic character of the two adjacent carbonyl groups and the nucleophilic nature of the electron-rich methoxy-substituted naphthalene (B1677914) ring. This combination of functionalities allows it to act as a versatile synthon, or building block, for a variety of chemical transformations.

Precursor for Naphthalene-Based Heterocycles

The α-ketoester moiety of this compound is an ideal starting point for the synthesis of a wide range of naphthalene-fused or naphthalene-substituted heterocycles. The adjacent carbonyl groups can react with binucleophiles, such as hydrazines, hydroxylamines, and amidines, to form five- or six-membered heterocyclic rings.

For instance, reaction with hydrazine (B178648) hydrate (B1144303) could lead to the formation of pyridazinone derivatives, while reaction with hydroxylamine (B1172632) could yield oxazinone structures. The electron-donating effect of the methoxy (B1213986) group on the naphthalene ring can influence the regioselectivity of these cyclization reactions.

Key Intermediate in Complex Molecule Construction

Beyond the synthesis of heterocycles, this compound can serve as a crucial intermediate in the synthesis of more complex, polycyclic molecules. The α-ketoester functional group is amenable to a variety of transformations, including reductions, additions of organometallic reagents, and Wittig-type reactions. These reactions can be employed to introduce new stereocenters and build up molecular complexity in a controlled manner. The naphthalene backbone provides a rigid scaffold upon which to construct these complex structures, which is a desirable feature in the synthesis of natural products and their analogues.

Development of New Synthetic Methodologies

The development of novel and efficient synthetic methods is a cornerstone of modern organic chemistry. The unique reactivity of this compound makes it a candidate for the exploration of new synthetic strategies, particularly in the realm of cascade and multicomponent reactions.

Cascade Reactions and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bonds are formed in a single synthetic operation without the isolation of intermediates. Multicomponent reactions (MCRs) are a related class of reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. These approaches are highly valued for their efficiency and atom economy.

While specific examples involving this compound are not prevalent in the literature, its structure suggests potential for participation in such reactions. For example, a multicomponent reaction involving this compound, an amine, and an isocyanide (a Ugi-type reaction) could potentially lead to the rapid assembly of complex, peptidomimetic structures bearing a naphthalene moiety. Similarly, a cascade reaction could be envisioned where an initial nucleophilic addition to one of the carbonyl groups triggers a subsequent intramolecular cyclization onto the naphthalene ring.

Synthesis of Diversely Functionalized Compounds

The presence of multiple functional groups in this compound allows for the synthesis of a diverse array of functionalized compounds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. The ketone can undergo reactions typical of carbonyl compounds, and the methoxy group can potentially be cleaved to a hydroxyl group, opening up further avenues for functionalization. The aromatic naphthalene core can also undergo electrophilic substitution reactions, although the position of substitution would be directed by the existing methoxy and acyl groups.

Role in the Synthesis of Potentially Pharmacologically Significant Scaffolds

Naphthalene and its derivatives are common structural motifs in a wide range of pharmacologically active compounds. The ability to use this compound to construct novel heterocyclic and polycyclic scaffolds makes it a compound of interest in medicinal chemistry research. The incorporation of the 2-methoxy-1-naphthyl group can impart specific physicochemical properties to a molecule, such as lipophilicity and the potential for π-π stacking interactions with biological targets.

By serving as a starting point for the synthesis of libraries of diverse compounds through the methodologies described above, this compound could contribute to the discovery of new therapeutic agents. The screening of these compound libraries against various biological targets could identify new lead compounds for drug development.

Potential Applications in Materials Science

There is no available research to suggest that this compound has been investigated for applications in materials science. While naphthalene-based compounds are utilized in the development of polymers and photoactive materials, there are no specific studies that have reported the use of this particular compound. Research on related naphthalene derivatives has shown their utility in creating porous polymers for gas capture and as components of dyes with interesting optical properties. Current time information in Bangalore, IN.nih.gov However, these findings cannot be directly attributed to this compound without dedicated research.

Due to the absence of experimental data, it is not possible to provide detailed research findings or data tables related to the applications of this compound.

Future Research Directions and Unexplored Avenues for Ethyl 2 Methoxy 1 Naphthoylformate

Integration with Flow Chemistry and Automated Synthesis

The synthesis and transformation of complex molecules like Ethyl 2-methoxy-1-naphthoylformate are often constrained by the limitations of traditional batch processing. Flow chemistry, which involves the continuous passage of reagents through a reactor, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov

Future research could focus on developing a continuous-flow synthesis for this compound. This would involve adapting known batch reactions, such as Friedel-Crafts acylation or Grignard reactions, to a flow regime. The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor can lead to higher yields, improved purity, and safer handling of reactive intermediates. nih.govbeilstein-journals.org For example, hazardous reagents or highly exothermic steps could be managed more effectively, as demonstrated in the flow synthesis of notoriously unstable compounds like ethyl diazoacetate. beilstein-journals.org

Furthermore, integrating flow reactors with automated systems, including real-time monitoring and feedback loops, could enable the on-demand synthesis and optimization of this compound and its derivatives. This approach allows for rapid screening of reaction conditions and the streamlined, multi-step synthesis of more complex molecules without the need for isolating intermediates, as has been successfully applied to the production of active pharmaceutical ingredients (APIs). nih.govnih.gov

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of novel catalytic systems is a cornerstone of modern organic chemistry. For this compound, research into new catalysts could revolutionize both its synthesis and its use as a chemical building block.

For its synthesis, exploring advanced metal-catalyzed cross-coupling reactions could provide more efficient and regioselective routes than traditional methods. researchgate.net For instance, rhodium-catalyzed reactions have been used for the synthesis of related benzoylformates. chemicalbook.com Future work could investigate catalysts based on palladium, copper, or iron for constructing the substituted naphthalene (B1677914) core. researchgate.net

More compelling is the potential for catalytic transformations of the molecule itself. The naphthalene ring is a versatile platform for catalytic dearomatization, a powerful strategy for converting flat aromatic compounds into complex three-dimensional structures. researchgate.net Research could explore enantioselective dearomatization of the naphthalene core of this compound to generate chiral polycyclic molecules, which are valuable in medicinal chemistry. Similarly, photoredox catalysis offers a means to engage the molecule in novel cycloadditions or radical cascade reactions, enabling the construction of intricate molecular scaffolds under mild conditions. acs.orgacs.org

Application of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling data-driven discovery and optimization. youtube.com These computational tools can be applied to this compound to accelerate research and uncover new opportunities.

ML models can be trained on existing chemical data to predict the reactivity and properties of polycyclic aromatic compounds like this one. researchgate.netnih.gov This could help researchers anticipate how this compound will behave under various reaction conditions, saving significant time and resources. Furthermore, AI algorithms can be employed for retrosynthetic analysis, suggesting novel and efficient synthetic pathways that might not be obvious to a human chemist. asiaresearchnews.com

A particularly promising avenue is the use of ML for catalyst and reaction optimization. researchgate.netyoutube.com By creating a database of experimental results, a machine learning model could identify the optimal catalyst, solvent, and temperature for a desired transformation of this compound, even predicting the stereochemical outcome of a reaction. youtube.comacs.org This approach, which combines computational prediction with targeted experiments, offers a powerful blueprint for accelerating the discovery of new reactions and functional molecules derived from the title compound. acs.org

Expanding the Scope of Complex Molecule Synthesis

The true value of a building block like this compound lies in its potential for elaboration into more complex and valuable molecules. Its multiple functional groups—the ester, ketone, methoxy (B1213986) group, and the aromatic system—provide numerous handles for synthetic diversification.

The naphthalene scaffold itself is a core component of many biologically active natural products. chemistryviews.org Future research could utilize this compound as a starting material for the total synthesis of such compounds. Methodologies like intramolecular photocycloaddition could be used to build polycyclic systems from the naphthalene core, a strategy that has been shown to be tunable to yield different structural isomers. acs.orgacs.org

Moreover, the α-ketoester moiety is a highly versatile functional group, capable of participating in a wide range of transformations, including condensations, multicomponent reactions (like the Betti reaction on related naphthols), and reactions with organometallic reagents. bohrium.com By strategically manipulating these functional groups, chemists could construct a diverse library of novel compounds from a single, readily accessible starting material, providing a platform for discovering molecules with unique properties.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The naphthalene core is a privileged scaffold in both medicinal chemistry and materials science. lifechemicals.com This suggests that this compound and its derivatives could find significant applications beyond traditional organic synthesis.

In chemical biology, naphthalene derivatives have shown a wide range of biological activities, including anticancer and enzyme inhibitory effects. lifechemicals.comnih.govresearchgate.net Future research should involve the synthesis of a library of compounds derived from this compound, followed by screening for biological activity. In silico methods, such as molecular docking, could be used to predict the binding of these novel compounds to biological targets like proteins and enzymes, guiding the design of potential new therapeutic agents. ijpsjournal.com

In materials science, naphthalene-based molecules are used as building blocks for organic semiconductors, liquid crystals, dyes, and pigments due to their unique electronic and optical properties. knowde.comacs.org The extended π-system of the naphthalene ring in this compound makes it an interesting candidate for new functional materials. By converting it into polymers or larger conjugated systems, it may be possible to develop novel materials for applications in organic electronics, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Ethyl 2-methoxy-1-naphthoylformate under anhydrous conditions?

- Methodological Answer : A common approach involves refluxing equimolar amounts of ethyl chloroacetate and 2-hydroxy-1-naphthonitrile in dry acetonitrile with anhydrous potassium carbonate (0.02 mol) for 3 hours. Post-reaction, the mixture is filtered, evaporated under vacuum, and purified via column chromatography to isolate the solid product . For analogous naphthol derivatives, propargyl bromide can be introduced in DMF with K₂CO₃ as a base, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate .

Q. How should researchers handle this compound to mitigate risks during experiments?

- Methodological Answer : Use personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation of dust or vapors. Store the compound in a sealed container away from ignition sources, and avoid prolonged exposure to moisture due to its high melting point (270–290°C), which may indicate thermal stability but requires monitoring for decomposition .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer : Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) can monitor reaction progress . For impurity quantification, HPLC or LC-MS should be employed, adhering to pharmacopeial standards where individual impurities should not exceed 0.1%, and total impurities ≤0.5% .

Advanced Research Questions

Q. How can reaction yield and purity be optimized for this compound synthesis in polar aprotic solvents?

- Methodological Answer : Optimize solvent choice (e.g., DMF or acetonitrile) and catalyst loading (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency. Rotating packed bed reactors (RPBs) may improve mass transfer and reaction kinetics, particularly for scaling up synthesis while maintaining purity . Post-synthesis, use gradient column chromatography with silica gel to separate byproducts.

Q. What experimental designs are recommended for resolving contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) to verify melting points. Compare results across multiple batches synthesized under varying conditions (e.g., solvent purity, drying time). Cross-reference with spectroscopic data (e.g., FTIR for functional groups) to confirm structural integrity .

Q. How should researchers design toxicological studies for this compound given limited existing data?

- Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives:

- Routes of Exposure : Test inhalation, oral, and dermal routes in rodent models.

- Endpoints : Monitor systemic effects (hepatic, renal, respiratory) and acute toxicity (LD₅₀).

- Dose-Response : Use escalating doses (10–1000 mg/kg) over 14–28 days . Retrospective cohort studies can supplement gaps by analyzing occupational exposure data .

Q. What strategies address stability challenges during long-term storage of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Adjust storage protocols if new carbonyl or hydroxyl peaks emerge in FTIR spectra .

Data Interpretation and Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer : Systematically vary parameters (e.g., reaction time, solvent polarity) and use design-of-experiments (DoE) software to identify critical factors. Compare results with literature protocols, ensuring equivalence in equipment (e.g., reflux condenser efficiency) and reagent grades. Publish negative results to clarify boundary conditions .

Q. What methodologies validate the absence of genotoxicity in this compound?

- Methodological Answer : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) with and without metabolic activation (S9 liver homogenate). Complement with micronucleus assays in human lymphocyte cultures at concentrations up to 1 mM. Cross-validate with computational tools (e.g., QSAR models) to predict mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.